N-cyclohexyl-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-methylacetamide
Description
N-cyclohexyl-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-methylacetamide is a pyrazolotriazine derivative characterized by a 4-ethylphenyl substituent at the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl core and an N-cyclohexyl-N-methylacetamide side chain. The ethyl group on the phenyl ring and the bulky cyclohexyl-methyl substituent on the acetamide moiety likely influence its physicochemical and pharmacokinetic behavior, including solubility, lipophilicity, and metabolic stability .
Properties
IUPAC Name |
N-cyclohexyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-3-16-9-11-17(12-10-16)19-13-20-22(29)26(23-15-27(20)24-19)14-21(28)25(2)18-7-5-4-6-8-18/h9-13,15,18H,3-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXBVGUTTKZREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N(C)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-methylacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-d][1,2,4]triazinone core, followed by the introduction of the cyclohexyl and ethylphenyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial methods also focus on optimizing the use of raw materials and minimizing waste to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
N-cyclohexyl-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Researchers explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various conditions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-methylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with two structurally related pyrazolotriazine derivatives (Figure 1):
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-furylmethyl)acetamide (Compound A, ChemSpider ID: 21929287) .
N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide (Compound B, CAS: 891527-59-6) .
Structural and Substituent Analysis
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₂₄H₂₉N₅O₂ (inferred) | C₁₈H₁₄FN₅O₃ | C₂₁H₁₈ClN₅O₃ |
| Average Mass | ~427.53 g/mol (calculated) | 367.34 g/mol | 435.85 g/mol |
| Phenyl Substituent | 4-Ethyl (electron-donating, hydrophobic) | 4-Fluoro (electron-withdrawing) | 4-Methoxy (electron-donating, polar) |
| Acetamide Side Chain | N-Cyclohexyl-N-methyl (bulky, lipophilic) | N-(2-Furylmethyl) (small, polar) | N-(4-Chlorobenzyl) (halogenated, bulky) |
Key Observations:
- Phenyl Ring Modifications: The 4-ethyl group in the target compound enhances lipophilicity compared to Compound A’s 4-fluoro (logP likely higher) and Compound B’s 4-methoxy (which introduces polarity via the methoxy oxygen).
- Acetamide Side Chains: The cyclohexyl-methyl group in the target compound introduces steric bulk and high lipophilicity, which may reduce aqueous solubility but improve membrane permeability.
Physicochemical and Pharmacokinetic Implications
- Lipophilicity (logP): Predicted order: Target > Compound B > Compound A (based on substituents).
Hydrogen Bonding:
- In contrast, Compound B’s methoxy group may undergo demethylation, and Compound A’s fluorophenyl could be susceptible to cytochrome P450-mediated defluorination .
Crystallographic and Structural Insights
For example:
- The cyclohexyl group may induce torsional strain in the acetamide side chain, affecting molecular geometry.
- Compound B’s chlorobenzyl group might participate in halogen bonding, as observed in crystal structures of halogenated compounds .
Biological Activity
N-cyclohexyl-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-methylacetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a cyclohexyl group attached to a pyrazolo-triazine moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 342.45 g/mol. The compound's CAS number is 1291856-43-3.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O |
| Molecular Weight | 342.45 g/mol |
| CAS Number | 1291856-43-3 |
| Solubility | Soluble in DMSO |
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. In vitro assays have shown selective cytotoxicity against various cancer cell lines, particularly non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cells.
Case Study:
In a recent study, the compound demonstrated a log GI(50) value of -6.01 against HOP-92 (NSCLC) and -6.00 against U251 (CNS), indicating potent anticancer activity compared to standard chemotherapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways.
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS). This property may contribute to its anticancer effects by reducing oxidative stress in cancer cells.
The precise mechanism of action for this compound is still under investigation; however, it is believed to involve:
- Inhibition of key enzymes: The compound may inhibit enzymes involved in cancer progression and bacterial metabolism.
- Induction of apoptosis: Evidence suggests that it can trigger programmed cell death in cancer cells.
- Modulation of inflammatory pathways: Potential effects on NLRP3 inflammasome pathways have been noted, which could further enhance its therapeutic profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
